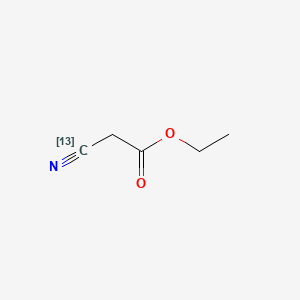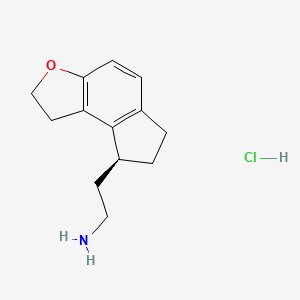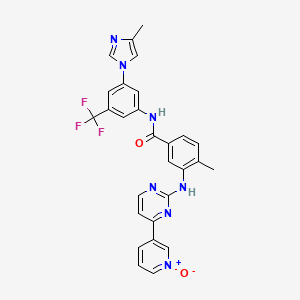![molecular formula C17H22O2 B565814 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol CAS No. 317321-41-8](/img/structure/B565814.png)
5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol
Übersicht
Beschreibung
This compound is one of the main pharmacologically active phytocannabinoids of Cannabis sativa L . It is non-psychoactive but exerts a number of beneficial pharmacological effects, including anti-inflammatory and antioxidant properties . The chemistry and pharmacology of this compound, as well as various molecular targets, including cannabinoid receptors and other components of the endocannabinoid system with which it interacts, have been extensively studied .
Molecular Structure Analysis
The chemical structure of this compound was determined in 1963 . The current IUPAC preferred terminology is 2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylbenzene-1,3-diol . Naturally occurring CBD has a (−)-CBD structure .Wissenschaftliche Forschungsanwendungen
Neuroprotektive Anwendungen
Cannabinoide wie das erwähnte haben sich als wirksam bei der Verbesserung der neurobehavioralen Funktion, der Verbesserung des Arbeitsgedächtnisses und der Reduzierung neurologischer Defizite erwiesen. Sie modulieren Entzündungen, lindern Ödeme und bewahren die neuronale Struktur, was bei Erkrankungen wie Multipler Sklerose und Epilepsie von Vorteil sein kann .
Schmerzlinderung
Diese Verbindungen wurden eingehend auf ihre schmerzlindernde Wirkung untersucht, insbesondere bei neuropathischen Schmerzen und chronischen Nervenverletzungen. Sie bieten eine Alternative zu traditionellen Schmerzmitteln mit dem Potenzial für eine geringere Abhängigkeit .
Entzündungshemmende Eigenschaften
Cannabinoide besitzen signifikante entzündungshemmende Eigenschaften, die sie für die Behandlung von Erkrankungen wie chronischen Entzündungen und Autoimmunerkrankungen geeignet machen .
Krebsbehandlung
Es gibt vielversprechende Forschungsergebnisse, die darauf hindeuten, dass Cannabinoide das Wachstum von Krebszellen reduzieren können und möglicherweise als unterstützende Therapie für krebsbedingte Symptome und Behandlungsnebenwirkungen eingesetzt werden können .
Stoffwechselstörungen
Studien deuten darauf hin, dass Cannabinoide dazu beitragen können, den Blutzuckerspiegel zu senken und Bluthochdruck zu kontrollieren, was Schlüsselfaktoren bei Stoffwechselstörungen wie Diabetes und dem metabolischen Syndrom sind .
Knochen Gesundheit
Die Forschung hat gezeigt, dass Cannabinoide eine Rolle bei der Förderung des Knochenwachstums und der Vorbeugung von Knochenverlust spielen können, was potenzielle therapeutische Anwendungen für Osteoporose und andere knochenbedingte Erkrankungen bietet .
Gastrointestinale Störungen
Cannabinoide haben aufgrund ihrer entzündungshemmenden Eigenschaften und ihrer Fähigkeit, die Darm-Hirn-Achse zu modulieren, ein therapeutisches Potenzial bei entzündlichen Darmerkrankungen .
Suchtbehandlung
Es besteht ein wachsendes Interesse daran, Cannabinoide zur Behandlung von Sucht einzusetzen, indem Entzugserscheinungen und die Abhängigkeit von Substanzen wie Opioiden reduziert werden .
Jedes dieser Bereiche stellt eine einzigartige Anwendung von Cannabinoiden in der wissenschaftlichen Forschung dar und demonstriert die Vielseitigkeit und das Potenzial der Verbindung in verschiedenen medizinischen Disziplinen. Für detailliertere Informationen zu jeder Anwendung wird empfohlen, weiterzulesen und zu forschen.
MDPI - Antioxidative and Anti-Inflammatory Properties of Cannabidiol <a aria-label="1: MDPI - Antioxidative and Anti-Inflammatory Properties of Cannabidiol" data-citationid="b091933f-3936-a1bb-b2e3-176ba3ded452-49" h="ID=SERP,5015.1" href="https://www.mdpi.com/2218
Wirkmechanismus
Target of Action
The primary target of 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol, also known as O-1602, is the GPR55 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .
Mode of Action
O-1602 interacts with the GPR55 receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .
Biochemical Pathways
The activation of the GPR55 receptor by O-1602 influences several biochemical pathways. These include pathways related to inflammation and oxidative stress . The compound’s anti-inflammatory and antioxidant properties can be attributed to its interaction with these pathways .
Pharmacokinetics
It is known that the compound is soluble in ethyl acetate, suggesting it may have good bioavailability .
Result of Action
The activation of the GPR55 receptor by O-1602 leads to a reduction in inflammation and oxidative stress . This can have various molecular and cellular effects, potentially benefiting conditions associated with these processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of O-1602. For example, the compound’s stability may be affected by temperature, as it should be stored at -20°C . Furthermore, the compound’s efficacy could potentially be influenced by factors such as the individual’s health status and the presence of other compounds that may interact with the GPR55 receptor.
Zukünftige Richtungen
The medical use of cannabinoids, in particular phytocannabinoids, has been one of the most interesting approaches to pharmacotherapy in recent years . Preclinical and clinical studies have contributed to our understanding of the therapeutic potential of this compound for many diseases, including diseases associated with oxidative stress .
Eigenschaften
IUPAC Name |
5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZOUSULXZNDJH-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001018640 | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
317321-41-8 | |
| Record name | 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317321-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-1602 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-1602 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001018640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-1602 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,5-Dihydro-2-methyl-4-[2-(4-octylphenyl)ethyl]-4-oxazolemethanol](/img/structure/B565735.png)

![4-(Methylnitrosamino)-1-[(3-pyridyl)-4-carboxy]-1-butanol](/img/structure/B565738.png)




![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinoline](/img/structure/B565745.png)
![8-Bromo-3-butyl-1-chloro-5,10-dihydroimidazo[1,5-b]isoquinolin-10(5H)-one](/img/structure/B565746.png)


![6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine](/img/structure/B565754.png)